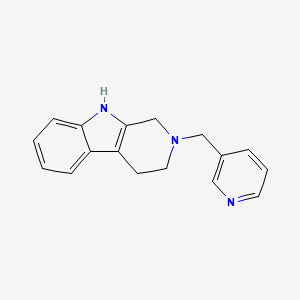
2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound of interest due to its structural complexity and potential pharmacological properties. The scientific exploration of this compound spans synthesis methods, molecular structure elucidations, and investigations into its chemical and physical properties.
Synthesis Analysis
Research on the synthesis of beta-carboline derivatives, including methods that could be applied to 2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, highlights various approaches. Techniques involve conventional synthesis methods, such as the Pictet-Spengler reaction, and more modern approaches, including one-pot Ugi-azide/Pictet–Spengler processes facilitated by ultrasound-assisted conditions (Rentería-Gómez, Galindo, & Gámez-Montaño, 2019).
Molecular Structure Analysis
The molecular structure of beta-carbolines, including 2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline, has been examined through various analytical techniques. These compounds exhibit complex structures with significant biological relevance, as reflected in their synthesis and potential bioactivity (Agnusdei, Bandini, Melloni, & Umani-Ronchi, 2003).
Chemical Reactions and Properties
Beta-carbolines undergo a range of chemical reactions, including rearrangements and cyclizations, which are crucial for their functional diversity and potential pharmacological applications. Studies have detailed oxidative photocyclisation and acid-catalyzed cyclisation reactions, offering insights into the reactivity and transformation possibilities of these compounds (Sainsbury & Uttley, 1977).
Physical Properties Analysis
The physical properties of beta-carbolines, including solubility, melting points, and stability, are essential for their handling and application in various fields. While specific details on 2-(3-pyridinylmethyl)-2,3,4,9-tetrahydro-1H-beta-carboline are scarce, general research on beta-carbolines provides a foundation for understanding these aspects.
Chemical Properties Analysis
Beta-carbolines exhibit a wide range of chemical properties, including their reactivity towards nucleophiles and electrophiles, and their behavior in redox reactions. These properties are influenced by their complex molecular structure and are crucial for their biological activity and potential as pharmacological agents (Gynther, Lapinjoki, Airaksinen, & Peura, 1986).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-6-16-14(5-1)15-7-9-20(12-17(15)19-16)11-13-4-3-8-18-10-13/h1-6,8,10,19H,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPWVMTJHQWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1,3-benzodioxol-5-ylmethyl)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-methylpiperidine](/img/structure/B5618689.png)
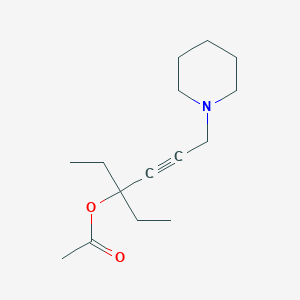
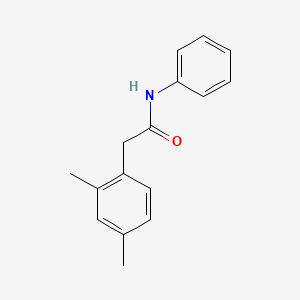

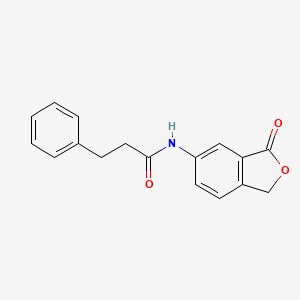
![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)
![1,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5618753.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5618763.png)
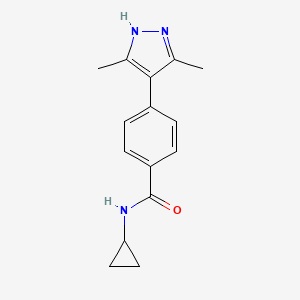
![N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5618773.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5618784.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)